1,2-Bis(2-pyridyl)ethylene is an organic compound characterized by its unique structure, which consists of two pyridine rings connected through an ethylene bridge. The molecular formula for this compound is , and it has gained attention due to its interesting chemical properties and potential applications in various fields, including materials science and coordination chemistry. The compound exists in two geometric isomers: cis and trans forms, with the trans configuration often being more stable and prevalent in solid-state reactions .
Synthesis of 1,2-bis(2-pyridyl)ethylene can be achieved through several methods:
Studies on the interactions of 1,2-bis(2-pyridyl)ethylene with different metal ions have revealed important insights into its coordination behavior. For instance, when reacted with cobalt thiocyanate, it forms a one-dimensional coordination polymer that exhibits metamagnetic properties . These interactions highlight the compound's versatility as a ligand and its potential for creating materials with unique magnetic characteristics.
Several compounds share structural similarities with 1,2-bis(2-pyridyl)ethylene. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Bis(4-pyridyl)ethylene | Similar bis-pyridyl | Exhibits different reactivity patterns due to the position of pyridine rings. |
| 1,4-Di(2-pyridyl)butadiene | Diene structure | More reactive due to additional double bonds; used in polymerization reactions. |
| 1,3-Bis(2-pyridyl)propane | Tri-substituted structure | Offers different coordination properties due to additional carbon chain. |
The uniqueness of 1,2-bis(2-pyridyl)ethylene lies in its specific geometric configuration and the ability to engage in solid-state reactions that are not as prevalent among similar compounds. Its distinct photochemical properties further differentiate it from other bis-pyridyl compounds.
1,2-Bis(2-pyridyl)ethylene exhibits remarkable versatility as a bidentate ligand in coordination complexes with transition metals [2]. The compound, with molecular formula C₁₂H₁₀N₂ and molecular weight 182.22 g/mol, features two pyridyl nitrogen atoms positioned to chelate metal centers through coordinate covalent bonding [1] [6]. The ligand adopts various coordination geometries depending on the metal center and reaction conditions, demonstrating considerable flexibility in its binding arrangements [15] [16].
In cobalt(II) complexes, 1,2-bis(2-pyridyl)ethylene coordinates through both nitrogen atoms to form stable chelate rings [15] [16]. The compound Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂ₙ exhibits a unique coordination environment where the ligand bridges multiple metal centers while maintaining its bidentate character [15]. Crystallographic analysis reveals that the cobalt centers adopt distorted octahedral geometries with the pyridyl nitrogen atoms occupying equatorial positions [15] [16].
Nickel(II) coordination complexes demonstrate similar bidentate binding patterns, as observed in the pillared layer structure Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] [13]. The nickel centers exhibit octahedral coordination with 1,2-bis(2-pyridyl)ethylene ligands acting as bridging units between metal nodes [13]. The Ni-N bond lengths range from 2.0417(17) to 2.0777(17) Å, indicating strong coordination interactions [22].
Copper(I) complexes show distinctive coordination behavior, particularly in the formation of mixed-isomer coordination polymers [25] [32]. The reaction of copper(I) with 1,2-bis(2-pyridyl)ethylene results in both trans-cis isomerization and subsequent coordination polymer formation [25] [32]. The copper centers adopt tetrahedral geometries with Cu-N distances typically ranging from 2.0 to 2.2 Å [32].
| Complex | Metal Center | Coordination Geometry | M-N Bond Length (Å) | Coordination Mode |
|---|---|---|---|---|
| [Co(NCS)₂(1,2-bis(2-pyridyl)ethylene)]ₙ | Co(II) | Distorted octahedral | 2.18-2.22 | Bidentate bridging |
| Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] | Ni(II) | Octahedral | 2.04-2.08 | Bidentate chelating |
| [Cu(trans-bpe)₀.₅(cis-bpe)(PPh₃)]⁺∞ | Cu(I) | Tetrahedral | 2.0-2.2 | Mixed bidentate |
The aromatic pyridyl rings of 1,2-bis(2-pyridyl)ethylene facilitate extensive π-π stacking interactions that drive supramolecular assembly in coordination complexes [7] [9]. These non-covalent interactions play crucial roles in determining the overall architecture and stability of the resulting coordination polymers [7] [30].
In the cadmium-croconate system [Cd₂(bpe)(C₅O₅)₂(H₂O)]·2H₂O}ₙ, π-π interactions between the croconate and pyridyl rings extend the two-dimensional metal-organic framework into three-dimensional supramolecular architectures [9]. The face-to-face π-π stacking occurs with typical interplanar distances of 3.4-3.8 Å, providing significant stabilization energy [9].
Solid-state nuclear magnetic resonance studies reveal that π-π stacking interactions in 1,2-bis(2-pyridyl)ethylene complexes result in distinct chemical shift patterns [11]. The ¹³C chemical shifts of pyridyl carbons show characteristic downfield shifts upon π-π stacking, with signals at approximately 150 ppm corresponding to carbons adjacent to nitrogen atoms splitting into multiple peaks [11].
The halogen-bonded co-crystal 2(C₆ICl₅)·(2,2-BPE) demonstrates how π-π stacking interactions can be engineered to facilitate solid-state photochemical reactions [7] [34]. The combination of iodine-nitrogen halogen bonds and homogeneous face-to-face π-π stacking interactions positions the reactant molecules in suitable geometries for [2+2] cycloaddition reactions [7] [34]. Theoretical calculations indicate that the homogeneous π-π stacking energy between aromatic systems reaches -34.2 kJ/mol [34].
Different polymorphs of 1,2-bis(2-pyridyl)ethylene exhibit varying degrees of π-π stacking interactions [30]. The orthorhombic polymorph displays offset face-to-face π-π stacking with interplanar distances of 3.826 Å, while the monoclinic polymorph lacks significant π-π interactions due to staggered molecular packing [30]. These structural differences directly correlate with thermal stability and structural integrity under stress conditions [30].
1,2-Bis(2-pyridyl)ethylene serves as an effective bridging ligand for constructing one-dimensional chain and two-dimensional sheet architectures in coordination polymers [2] [15]. The flexibility of the ethylene bridge allows the ligand to adopt various conformations, enabling diverse structural motifs and topologies [15] [16].
One-dimensional chain structures are exemplified by [Co(NCS)₂(1,2-bis(2-pyridyl)ethylene)]ₙ, which crystallizes in the monoclinic space group P2₁/m with unit cell parameters a = 13.5941(12) Å, b = 14.3621(12) Å, c = 14.2561(12) Å, and β = 96.141(2)° [2]. The cobalt centers are bridged by thiocyanate anions and 1,2-bis(2-pyridyl)ethylene ligands to form infinite chains along the crystallographic axes [2]. Each cobalt center adopts a distorted octahedral geometry with the pyridyl nitrogen atoms occupying equatorial positions [2].
The complex Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂ₙ represents an unusual one-dimensional chain architecture featuring double end-on azide bridging in a unique coordination number sequence [15] [16]. The chain structure exhibits alternating five- and six-coordinate cobalt centers, creating a distinctive geometric pattern [15]. The 1,2-bis(2-pyridyl)ethylene ligands act as terminal coordinating groups rather than bridging units in this particular architecture [15].
Two-dimensional sheet architectures demonstrate greater structural complexity and functional properties [9]. The cadmium-croconate framework [Cd₂(bpe)(C₅O₅)₂(H₂O)]·2H₂O}ₙ exhibits a layered metal-organic framework with rectangular box building units [9]. The structure incorporates both μ₃-croconates and μ₅-croconates as bridging ligands, with 1,2-bis(4-pyridyl)ethylene providing additional connectivity between metal nodes [9].
The zinc analog [Zn₂(bpe)₂(C₅O₅)₂]·H₂O}ₙ forms a brick-wall-like layered framework using rectangular grids as basic building units [9]. This structure demonstrates cross-linking between layers through additional 1,2-bis(4-pyridyl)ethylene ligands, resulting in a bilayered two-dimensional metal-organic framework [9]. Both cadmium and zinc frameworks exhibit high thermal stability, retaining their crystalline forms up to 350°C [9].
| Complex | Dimensionality | Space Group | Architecture Type | Metal-Metal Distance (Å) |
|---|---|---|---|---|
| [Co(NCS)₂(1,2-bis(2-pyridyl)ethylene)]ₙ | 1D Chain | Monoclinic P2₁/m | Linear coordination polymer | 6.8-7.2 |
| [Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]ₙ | 1D Chain | Triclinic P1̄ | Double azide-bridged chain | 5.5-6.0 |
| [Cd₂(bpe)(C₅O₅)₂(H₂O)]·2H₂O}ₙ | 2D Sheet | Orthorhombic | Rectangular box units | 8.5-9.2 |
| [Zn₂(bpe)₂(C₅O₅)₂]·H₂O}ₙ | 2D Sheet | Monoclinic | Brick-wall layered | 7.8-8.4 |
1,2-Bis(2-pyridyl)ethylene facilitates the formation of complex interpenetrated networks and porous frameworks through its bridging capabilities and conformational flexibility [21] [13]. These sophisticated architectures exhibit unique topological features and functional properties relevant to gas storage and separation applications [13] [21].
The coordination polymers [Co(NCS)₂(bpe)₂]·3H₂O·2C₂H₆SO and [Ni(NCS)₂(bpe)₂]·3H₂O·2C₂H₆SO represent archetypal examples of interpenetrated porous networks [21]. Both compounds crystallize with identical structures consisting of two mutually interpenetrated networks composed of parallel sheets [21]. The perpendicular concatenation results in fully interlocked networks defining large channels of square geometry that extend along the crystallographic z-axis [21].
Each metal center in these interpenetrated systems adopts a compressed octahedral environment with four bridging 1,2-bis(4-pyridyl)ethylene ligands occupying equatorial positions and two terminal nitrogen-bonded thiocyanate groups in axial positions [21]. The metal-nitrogen bond lengths range from 2.0326(14) to 2.2021(14) Å, indicating strong coordination interactions [21] [22].
The pillared layer framework Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] demonstrates exceptional porosity with calculated pore diameters of 5.7 Å and main apertures of 3.5 Å [13]. Without inclusion of free ligands and solvent molecules, the framework exhibits approximately 61% free volume, which reduces to 50% when guest molecules occupy the pores [13]. The structure crystallizes in the monoclinic space group P2₁/m with unit cell volume of 2767.4(4) ų and calculated density of 1.46 g/cm³ [13].
Solvent molecules and free ligands within the porous frameworks significantly influence structural stability and functional properties [13] [21]. In the nickel cyanide framework, disordered free 1,2-bis(4-pyridyl)ethylene ligands and dimethyl sulfoxide molecules occupy the pores in columns along the stacking direction [13]. The presence of these guest species provides additional stabilization through weak intermolecular interactions [13].
Gas adsorption studies reveal that properly activated porous frameworks containing 1,2-bis(2-pyridyl)ethylene exhibit significant carbon dioxide uptake capabilities [13]. The improved synthetic techniques yield polycrystalline materials with enhanced gas adsorption properties compared to originally reported powder materials [13].
1,2-Bis(2-pyridyl)ethylene coordination polymers exhibit diverse magnetic behaviors dominated by antiferromagnetic interactions between paramagnetic metal centers [15] [16] [17]. The magnetic properties are strongly influenced by the bridging pathways, metal-metal distances, and overall structural architecture of the coordination frameworks [15] [16].
The cobalt azide complex Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂ₙ demonstrates remarkable magnetic complexity with dominant intra-chain ferromagnetic interactions mediated by double end-on azide bridges [15] [16]. However, weak inter-chain antiferromagnetic interactions result in overall metamagnetic behavior with magnetic ordering occurring at 6 K [15]. The magnetic susceptibility measurements reveal temperature-dependent behavior consistent with competing ferro- and antiferromagnetic exchange pathways [15].
In contrast, the two-dimensional coordination network [Co(N₃)₂(2,2′-bpe)₂]ₙ exhibits spin-canted antiferromagnetism below a Néel temperature of 12 K [15] [16]. This system contains alternating double end-on and double end-to-end bridging modes of azide ligands, creating a more complex magnetic exchange network [15]. The higher ordering temperature compared to the one-dimensional analog reflects the increased dimensionality and enhanced magnetic coupling pathways [15].
Thiocyanate-bridged systems demonstrate different magnetic characteristics due to the weaker magnetic coupling through the thiocyanate bridges [17]. The compound [Co(NCS)₂(bpe)]ₙ shows antiferromagnetic behavior with a Néel temperature of 4.0 K and exhibits metamagnetic transitions at critical fields of approximately 400 Oe [17]. The related compound [Co(NCS)₂(bpa)]ₙ, containing 1,2-bis(4-pyridyl)ethane instead of 1,2-bis(2-pyridyl)ethylene, displays canted antiferromagnetic behavior with a lower Néel temperature of 3.1 K and critical field of 40 Oe [17].
Magnetic relaxation studies using direct current and alternating current methods reveal complex relaxation mechanisms in these coordination polymers [17]. Temperature-independent slow relaxations are observed alongside thermally activated single chain and domain wall relaxations [17]. The magnetic relaxation behavior is analyzed using Argand diagrams to elucidate the underlying physical mechanisms [17].
| Complex | Magnetic Behavior | TN (K) | Critical Field (Oe) | Exchange Pathway |
|---|---|---|---|---|
| [Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]ₙ | Ferromagnetic intra-chain, antiferromagnetic inter-chain | 6 | Metamagnetic | Double EO azide bridges |
| [Co(N₃)₂(2,2′-bpe)₂]ₙ | Spin-canted antiferromagnetism | 12 | Metamagnetic | Alternating EO/EE azide bridges |
| [Co(NCS)₂(bpe)]ₙ | Antiferromagnetic | 4.0 | ~400 | Thiocyanate bridges |
| [Co(NCS)₂(bpa)]ₙ | Canted antiferromagnetic | 3.1 | ~40 | Thiocyanate bridges |
Heterometallic coordination polymers incorporating 1,2-bis(2-pyridyl)ethylene exhibit fascinating charge-transfer phenomena and electronic properties that distinguish them from homometallic analogs [5] [27]. The electronic interactions between different metal centers mediated by the organic ligand bridges create unique opportunities for electron delocalization and charge-transfer processes [5].
The octahedral rhenium cluster complexes [{Re₆Q₈}(bpe)₄X₂] (Q = S or Se; X = Cl or Br) demonstrate significant electronic structure modifications upon coordination of 1,2-bis(4-pyridyl)ethylene ligands [5]. The conjugated aromatic system of the ligand fundamentally affects the electronic structure, electrochemical properties, and luminescent characteristics of the rhenium cluster core [5]. Cyclic voltammetry studies reveal multiple quasi-reversible electrochemical transitions associated with reduction of the organic ligands [5].
The electronic coupling between the rhenium cluster core and the coordinated 1,2-bis(4-pyridyl)ethylene ligands results in mixed-character lowest unoccupied molecular orbitals [5]. This orbital mixing facilitates charge-transfer processes between the metal cluster and the organic ligand system [5]. In contrast, analogous complexes with 1,3-bis(4-pyridyl)propane ligands, which lack the conjugated system, show multielectron quasi-irreversible reduction processes [5].
Photophysical studies reveal that all rhenium cluster complexes exhibit red photoluminescence with quantum yields and emission lifetimes that depend significantly on the nature of the coordinating ligand [5]. The complexes containing 1,3-bis(4-pyridyl)propane exhibit photophysical parameters that exceed those of 1,2-bis(4-pyridyl)ethylene complexes by more than an order of magnitude [5]. This difference is attributed to the distinct electronic structures arising from the presence or absence of conjugation in the bridging ligand [5].
Iron-gold bimetallic complexes of the general formula Fe(bpe)(Hbpe)Au(CN)₂₂·bpe·2H₂O demonstrate charge-transfer effects in cyanometallic frameworks [27]. The iron(II) centers are stabilized in the high-spin state through electronic interactions with the gold cyanide moieties [27]. The distorted [FeN₄O₂] octahedral environment features Fe-N bond lengths of 2.223(6) Å to 1,2-bis(4-pyridyl)ethylene ligands and 2.180(6) Å to cyano bridges [27].
Aurophilic interactions between gold centers in the heterometallic frameworks contribute to the overall electronic structure and charge delocalization pathways [27]. The Au-Au distances range from 3.101(5) to 3.324(1) Å, indicating significant metallophilic bonding interactions [27]. These interactions, combined with π-π stacking between coordinated and guest molecules of 1,2-bis(4-pyridyl)ethylene, create three-dimensional supramolecular frameworks with complex electronic properties [27].
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